molecular formula C23H25N3O2 B2978031 N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide CAS No. 2034542-58-8

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2978031
CAS No.: 2034542-58-8
M. Wt: 375.472
InChI Key: VJAIZNKTSCSXHA-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide is a complex organic compound that features a bipyridine moiety linked to a propoxyphenyl group via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bipyridine derivative, followed by the introduction of the propoxyphenyl group through a series of coupling reactions. The final step involves the formation of the propanamide linkage under specific reaction conditions, such as the use of amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the bipyridine or propoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide
  • N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide is unique due to the specific positioning of the bipyridine and propoxyphenyl groups, which can influence its chemical reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

3-(4-propoxyphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-14-28-21-8-5-18(6-9-21)7-10-23(27)26-16-19-11-13-25-22(15-19)20-4-3-12-24-17-20/h3-6,8-9,11-13,15,17H,2,7,10,14,16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAIZNKTSCSXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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